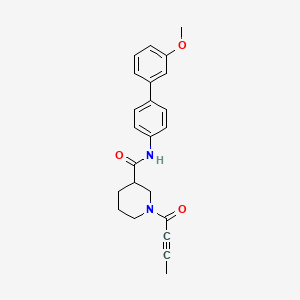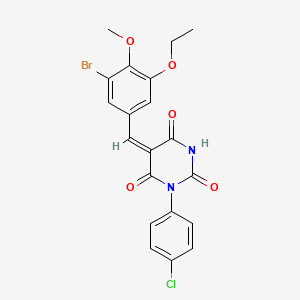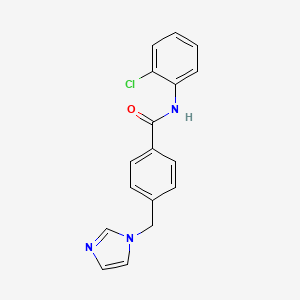![molecular formula C20H21N3O B5973936 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole, also known as MPPI, is a chemical compound that has been widely studied for its potential use in scientific research. MPPI is a derivative of indole, which is a naturally occurring compound found in many plants and animals.
Mechanism of Action
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of other antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects:
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. It has also been shown to increase the activity of the locus coeruleus-norepinephrine (LC-NE) system, which is involved in the regulation of mood and arousal.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on various physiological and behavioral processes. However, one limitation of using 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole is its potential to interact with other receptors and neurotransmitter systems, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. One direction is the development of new antidepressant and anxiolytic drugs based on the structure of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole. Another direction is the study of the effects of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole on other physiological and behavioral processes, such as learning and memory. Additionally, the use of 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole in animal models of depression and anxiety may provide valuable insights into the underlying mechanisms of these disorders.
Synthesis Methods
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole can be synthesized through a multistep process starting from indole. The first step involves the protection of the nitrogen atom in indole with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected indole with phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, 1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole.
Scientific Research Applications
1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it a target for the development of new antidepressant and anxiolytic drugs.
properties
IUPAC Name |
(1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-21-18-10-6-5-7-16(18)15-19(21)20(24)23-13-11-22(12-14-23)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEBAAZZZVJSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindol-2-yl 4-phenylpiperazinyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5973878.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5973909.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)

![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5973914.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)